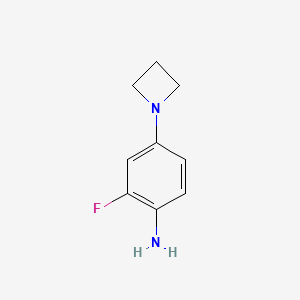
4-Azetidin-1-yl-2-fluoro-phenylamine
Cat. No. B8415348
M. Wt: 166.20 g/mol
InChI Key: XPMRUZHGSMMYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07612212B2
Procedure details


To a mixture of 2-fluoro-4-iodoaniline (1 g, 4.14 mmol), copper iodide (304 mg, 0.21 mmol) and potassium phosphate (1.75 g, 8.27 mmol) in ethylene glycol (465 μl, 8.27 mmol) and isopropanol (4 mL) in a bomb flask was added azetidine (304 mg, 5.17 mmol). The flask was sealed and heated to 80° C. for 24 hours. The reaction mixture was dissolved in ethyl acetate (50 mL), washed with water (3×50 mL), brine (50 mL), and the brine layer back extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to a brown oil. The oil was purified by chromatography over silica gel eluted with 40% v/v ethyl acetate in hexanes. The product containing fractions were combined and concentrated to give 4-azetidin-1-yl-2-fluoro-phenylamine as an orange oil (555 mg, 81% yield).

Name
potassium phosphate
Quantity
1.75 g
Type
reactant
Reaction Step One






Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(O)CO.[NH:22]1[CH2:25][CH2:24][CH2:23]1>C(O)(C)C.C(OCC)(=O)C.[Cu](I)I>[N:22]1([C:7]2[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=2)[CH2:25][CH2:24][CH2:23]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
|
Name
|
potassium phosphate
|
|
Quantity
|
1.75 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
465 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
304 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Step Two
|
Name
|
|
|
Quantity
|
304 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×50 mL), brine (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the brine layer back extracted with ethyl acetate (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by chromatography over silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 40% v/v ethyl acetate in hexanes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The product containing fractions
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCC1)C1=CC(=C(C=C1)N)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 555 mg | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
